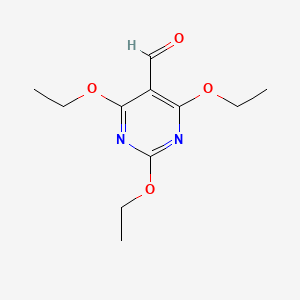

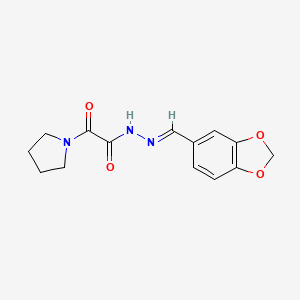

![molecular formula C21H29N3O3 B5579621 N-cyclopentyl-2-[4-methyl-6-(pyrrolidin-1-ylcarbonyl)-3,4-dihydro-2H-1,4-benzoxazin-2-yl]acetamide](/img/structure/B5579621.png)

N-cyclopentyl-2-[4-methyl-6-(pyrrolidin-1-ylcarbonyl)-3,4-dihydro-2H-1,4-benzoxazin-2-yl]acetamide

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

Synthesis Analysis

The synthesis of complex organic compounds such as N-cyclopentyl-2-[4-methyl-6-(pyrrolidin-1-ylcarbonyl)-3,4-dihydro-2H-1,4-benzoxazin-2-yl]acetamide involves multiple steps, including cyclization, acylation, and amide formation. While specific details on the synthesis of this exact compound were not found, compounds with similar structures, such as pyrrolidinyl acetamides, are typically synthesized through a series of organic reactions including Michael addition, amidation, and ring closure reactions. These processes often involve the use of catalysts and protective groups to increase yield and selectivity (Dyachenko, Dyachenko, & Chernega, 2004).

Molecular Structure Analysis

The molecular structure of such compounds is characterized by multiple functional groups attached to a central framework, often containing heterocyclic elements. These structures are typically analyzed using techniques like X-ray crystallography and NMR spectroscopy. In similar compounds, the presence of the pyrrolidinyl group and acetamide moiety can influence the overall conformation and electronic distribution, impacting the molecule's reactivity and interaction with biological targets (Geng et al., 2023).

Chemical Reactions and Properties

The chemical reactions and properties of such compounds are largely determined by their functional groups. The acetamide group, for instance, can undergo hydrolysis under acidic or basic conditions, transforming into the corresponding carboxylic acid and amine. The pyrrolidinyl group, a cyclic amine, can engage in nucleophilic substitution reactions or act as a base. The presence of the benzoxazin ring could add to the compound's complexity, influencing its electronic properties and reactivity (Sakai et al., 2022).

Aplicaciones Científicas De Investigación

Metabolic Stability and Structural Analysis

One study focused on the structure-activity relationships of phosphoinositide 3-kinase (PI3K)/mammalian target of rapamycin (mTOR) dual inhibitors, examining various heterocycles to improve metabolic stability. The study found that modifications to the benzothiazole ring could reduce metabolic deacetylation, highlighting the importance of structural analysis in developing more stable compounds (Stec et al., 2011).

Insecticidal Assessment

Another area of application involves the synthesis and insecticidal assessment of heterocycles incorporating a thiadiazole moiety. This research aimed at identifying compounds with potential insecticidal properties against the cotton leafworm, indicating the chemical's utility in developing agricultural pesticides (Fadda et al., 2017).

Cognitive Improvement Potential

A novel histamine H3 receptor antagonist was studied for its affinity and selectivity, demonstrating potential for the symptomatic treatment of dementia in Alzheimer's disease and other cognitive disorders. This underscores the compound's relevance in neuropharmacology and its potential application in treating cognitive impairments (Medhurst et al., 2007).

Molecular Docking and Screening

Research into novel pyridine and fused pyridine derivatives has incorporated molecular docking and in vitro screening for antimicrobial and antioxidant activity. This suggests applications in discovering new drugs with antimicrobial properties (Flefel et al., 2018).

Cholesterol O-Acyltransferase-1 Inhibition

The discovery of a clinical candidate for inhibiting human acyl-coenzyme A: cholesterol O-acyltransferase (ACAT)-1 indicates the compound's potential in treating diseases involving ACAT-1 overexpression. This research points to its application in cardiovascular disease treatment and cholesterol management (Shibuya et al., 2018).

Mecanismo De Acción

Direcciones Futuras

Propiedades

IUPAC Name |

N-cyclopentyl-2-[4-methyl-6-(pyrrolidine-1-carbonyl)-2,3-dihydro-1,4-benzoxazin-2-yl]acetamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C21H29N3O3/c1-23-14-17(13-20(25)22-16-6-2-3-7-16)27-19-9-8-15(12-18(19)23)21(26)24-10-4-5-11-24/h8-9,12,16-17H,2-7,10-11,13-14H2,1H3,(H,22,25) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

DBXNFQQVJVSUPO-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CN1CC(OC2=C1C=C(C=C2)C(=O)N3CCCC3)CC(=O)NC4CCCC4 |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C21H29N3O3 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

371.5 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

N-cyclopentyl-2-[4-methyl-6-(pyrrolidin-1-ylcarbonyl)-3,4-dihydro-2H-1,4-benzoxazin-2-yl]acetamide | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

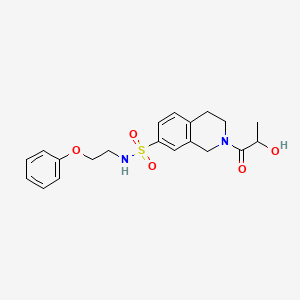

![N-[3-(dimethylamino)phenyl]-1-naphthamide](/img/structure/B5579538.png)

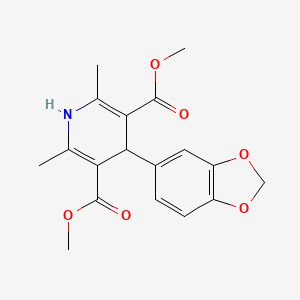

![(4-{[1-(4-butylphenyl)-1H-pyrazol-4-yl]methyl}-1,4-oxazepan-6-yl)methanol](/img/structure/B5579551.png)

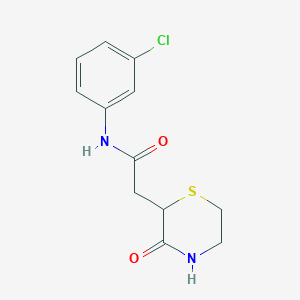

![{2-[rel-(4aR,7aS)-4-[rel-(1R,5S,6r)-3-azabicyclo[3.1.0]hex-6-ylcarbonyl]-6,6-dioxidohexahydrothieno[3,4-b]pyrazin-1(2H)-yl]-2-oxoethyl}dimethylamine dihydrochloride](/img/structure/B5579587.png)

![3-(3-hydroxy-3-methylbutyl)-N-(5,6,7,8-tetrahydro[1,2,4]triazolo[4,3-a]pyridin-3-ylmethyl)benzamide](/img/structure/B5579599.png)

![2-benzyl-8-[(3-cyclopropyl-1H-pyrazol-5-yl)carbonyl]-2,8-diazaspiro[4.5]decan-3-one](/img/structure/B5579614.png)

![N-[2-(4-pyridinyl)-1,3-benzoxazol-5-yl]-2-thiophenecarboxamide](/img/structure/B5579624.png)

![2-[(4-hydroxy-5,6-dimethylthieno[2,3-d]pyrimidin-2-yl)thio]-N,N-dimethylacetamide](/img/structure/B5579640.png)